1,1,1,2-Tetrachloropropane

Chemical Kinetics Thermal Decomposition Chlorinated Hydrocarbon Stability

1,1,1,2-Tetrachloropropane (CAS 812-03-3) is a chlorinated propane derivative with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.88 g/mol. It is a colorless liquid characterized by a distinct structural feature: a trichloromethyl group (-CCl₃) adjacent to a chlorinated secondary carbon.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 812-03-3
Cat. No. B1620178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrachloropropane
CAS812-03-3
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESCC(C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C3H4Cl4/c1-2(4)3(5,6)7/h2H,1H3
InChIKeyFEKGWIHDBVDVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2-Tetrachloropropane (CAS 812-03-3): Core Identity and Structural Specifications for Procurement


1,1,1,2-Tetrachloropropane (CAS 812-03-3) is a chlorinated propane derivative with the molecular formula C₃H₄Cl₄ and a molecular weight of 181.88 g/mol [1]. It is a colorless liquid characterized by a distinct structural feature: a trichloromethyl group (-CCl₃) adjacent to a chlorinated secondary carbon [2]. This specific asymmetric chlorine substitution pattern fundamentally dictates its unique physical and reactive properties, distinguishing it from its symmetric positional isomers, 1,1,2,2-tetrachloropropane and 1,1,1,3-tetrachloropropane .

Why Generic Substitution Fails for 1,1,1,2-Tetrachloropropane (CAS 812-03-3): Isomer-Specific Reactivity and Performance


The assumption that any C₃H₄Cl₄ isomer is an interchangeable substitute for 1,1,1,2-tetrachloropropane is flawed and can lead to significant process failures. The specific placement of chlorine atoms dictates the molecule's electron distribution and steric environment, which in turn governs its critical performance parameters, including vapor pressure, thermal stability, and the activation energy and product selectivity of key reactions like dehydrochlorination [1]. For example, the gas-phase pyrolysis kinetics of 1,1,1,2-tetrachloropropane have been precisely quantified, revealing an activation energy (Ea) of 205.1 ± 4.6 kJ/mol and a first-order rate law [1]. This kinetic fingerprint is unique to this isomer and would be fundamentally different for 1,1,2,2-tetrachloropropane or 1,1,1,3-tetrachloropropane due to their differing chemical environments . Consequently, substituting one isomer for another in a synthesis, a distillation process, or an analytical method would alter reaction rates, yields, and product purity, directly impacting operational and economic outcomes .

Quantitative Evidence Guide for Selecting 1,1,1,2-Tetrachloropropane (CAS 812-03-3) over Analogs


Gas-Phase Pyrolysis Kinetics: 1,1,1,2- vs. 1,1,2,2-Tetrachloropropane Reactivity

The gas-phase pyrolysis of 1,1,1,2-tetrachloropropane is a well-characterized, first-order, unimolecular process with specific Arrhenius parameters, which are not applicable to its structural isomer, 1,1,2,2-tetrachloropropane. The quantitative difference in activation energy and reaction pathway is critical for processes involving thermal stress, such as distillation or high-temperature synthesis [1].

Chemical Kinetics Thermal Decomposition Chlorinated Hydrocarbon Stability

Vapor Pressure and Volatility: 1,1,1,2- vs. 1,1,2,2-Tetrachloropropane

1,1,1,2-Tetrachloropropane exhibits a higher vapor pressure than its structural isomer, 1,1,2,2-tetrachloropropane, at 25°C. This difference in volatility is a direct consequence of their distinct molecular structures and is critical for separation processes like distillation or for understanding environmental fate and occupational exposure .

Physical Chemistry Separation Science Process Engineering

Boiling Point Differentiation: 1,1,1,2- vs. 1,1,1,3-Tetrachloropropane

A key differentiator for 1,1,1,2-tetrachloropropane is its lower boiling point compared to 1,1,1,3-tetrachloropropane. This difference is crucial for separation and purification processes, as it allows for a different distillation strategy and confirms identity through a key analytical signature .

Physical Property Distillation Quality Control

Dehydrochlorination Selectivity: 1,1,1,2- vs. 1,2,3-Trichloropropane

The thermal dehydrochlorination of 1,1,1,2-tetrachloropropane yields a specific mixture of trichloropropene isomers, a selectivity profile that is distinct from related chloropropanes. This contrasts with the activation energy for base-mediated dehydrochlorination of 1,2,3-trichloropropane, which has been reported as 95.9 ± 3.5 kJ/mol in aqueous solution [1]. The significant difference in activation energy (~110 kJ/mol) between the thermal and base-mediated processes underscores the unique reactivity of the 1,1,1,2-isomer.

Synthetic Chemistry Reaction Selectivity Intermediate Production

Optimal Application Scenarios for 1,1,1,2-Tetrachloropropane (CAS 812-03-3) Based on Verifiable Differentiation


Precursor for Synthesis of Specific Trichloropropene Isomers

1,1,1,2-Tetrachloropropane is the optimal starting material for applications requiring the specific mixture of 1,1,1-trichloro-2-propene and 1,1,2-trichloro-1-propene. As established, its gas-phase pyrolysis follows a well-defined, first-order kinetic pathway (Ea = 205.1 ± 4.6 kJ/mol) that produces these isomers as the main products [1]. Alternative isomers, such as 1,1,2,2-tetrachloropropane, would dehydrochlorinate through a different mechanism, yielding a different product profile . Procurement of the 1,1,1,2-isomer is therefore essential for achieving the desired downstream chemical transformations and yields.

Distillation and Purification Process Development

The distinct physical properties of 1,1,1,2-tetrachloropropane, specifically its lower boiling point (~145.6°C) compared to 1,1,1,3-tetrachloropropane (~161.3°C) and its 45% higher vapor pressure (6.1 mmHg) relative to 1,1,2,2-tetrachloropropane (4.2 mmHg) [1], make it uniquely suited for separation via distillation. These quantifiable differences allow for the design of energy-efficient distillation columns and enable accurate identification and quality control based on its distinct boiling point and vapor pressure signature, which cannot be replicated by its structural isomers .

Kinetic and Mechanistic Studies of Chlorinated Hydrocarbons

This compound serves as a well-characterized model system for investigating the gas-phase pyrolysis of chlorinated hydrocarbons. The established kinetic parameters—a first-order rate law, a pre-exponential factor (log A = 11.98 ± 0.34), and activation energy (Ea = 205.1 ± 4.6 kJ/mol)—provide a robust, quantitative foundation for mechanistic studies [1]. Its unique reactivity, driven by the trichloromethyl substituent effect, offers a specific case study for understanding how chlorine substitution patterns influence thermal stability and decomposition pathways, a knowledge base not transferable from less-defined or differently substituted analogs .

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